molecular formula C12H16O3S2 B3060353 Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate CAS No. 27999-97-9

Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

Cat. No.: B3060353
CAS No.: 27999-97-9
M. Wt: 272.4 g/mol
InChI Key: GDJWDLUJZROSRN-UHFFFAOYSA-N
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Description

Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O3S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by a tetrahydrothiopyran ring attached to a 4-methylbenzenesulfonate group, which imparts unique chemical properties.

Preparation Methods

Primary Synthetic Route: Tosylation of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran-1,1-Dioxide

The most widely reported method for synthesizing tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate involves the direct tosylation of 4-(hydroxymethyl)tetrahydro-2H-thiopyran-1,1-dioxide (hereafter referred to as Compound A ) using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions.

Reaction Conditions and Procedure

Reagents :

  • Compound A (30 g, 183 mmol)
  • Tosyl chloride (52.2 g, 274 mmol, 1.5 equiv)
  • Triethylamine (76 mL, 548 mmol, 3 equiv)
  • 4-Dimethylaminopyridine (DMAP, 2.232 g, 18.27 mmol, 0.1 equiv)
  • Dichloromethane (DCM, 300 mL)

Steps :

  • Cooling and Activation : Compound A is dissolved in DCM and cooled to 10°C. Tosyl chloride is added gradually, followed by triethylamine and DMAP.
  • Reaction Progress : The mixture is stirred at 10°C for 3 hours, during which the tosylation proceeds via nucleophilic acyl substitution. DMAP acts as a catalyst, enhancing the electrophilicity of tosyl chloride.
  • Workup and Purification : The reaction is quenched with water, and the organic layer is washed twice, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from 10% ethyl acetate/petroleum ether, yielding 57.50 g (99%) of pure product.

Key Analytical Data :

  • Molecular Formula : C₁₃H₁₈O₅S₂
  • Molecular Weight : 318.41 g/mol
  • Yield : 99%
  • Purity : >98% (HPLC)

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Activation of Tosyl Chloride : DMAP coordinates with tosyl chloride, generating a highly electrophilic tosylating agent.
  • Nucleophilic Attack : The hydroxyl group of Compound A attacks the electrophilic sulfur center, displacing chloride and forming the sulfonate ester. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

Alternative Routes and Precursor Synthesis

While the tosylation method dominates the literature, alternative approaches focus on synthesizing Compound A , the critical precursor.

Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran-1,1-Dioxide

Compound A is typically prepared via oxidation and reduction steps starting from tetrahydrothiopyran-4-one (CAS 1072-72-6):

Step 1: Oxidation to Sulfone
Tetrahydrothiopyran-4-one is treated with hydrogen peroxide or another oxidizing agent to yield the 1,1-dioxide derivative.

Step 2: Reduction of Ketone
The ketone group is reduced using NaBH₄ or LiAlH₄ to produce 4-(hydroxymethyl)tetrahydro-2H-thiopyran-1,1-dioxide.

Reaction Example :

  • Starting Material : Tetrahydrothiopyran-4-one (10 g, 86 mmol)
  • Reduction Agent : NaBH₄ (3.26 g, 86 mmol) in ethanol
  • Yield : 85–90% after purification.

Comparative Analysis of Methods

Parameter Tosylation Method Alternative Precursor Synthesis
Reaction Time 3 hours 6–8 hours (multi-step)
Yield 99% 85–90%
Catalyst DMAP None (stoichiometric reagents)
Purification Recrystallization Column chromatography
Scalability Demonstrated at 30 g scale Laboratory scale (≤10 g)

Optimization and Troubleshooting

Solvent and Temperature Effects

  • Solvent : DCM is preferred due to its low polarity, which minimizes side reactions (e.g., hydrolysis of tosyl chloride).
  • Temperature : Maintaining 10°C prevents exothermic side reactions and ensures high regioselectivity.

Role of DMAP

DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding with the hydroxyl group of Compound A , as shown in computational studies.

Common Impurities

  • Unreacted Tosyl Chloride : Removed via aqueous wash.
  • Di-Tosylated Product : Forms if excess tosyl chloride is used but is eliminated during recrystallization.

Industrial Applications and Derivatives

This compound is a key intermediate in:

  • Pharmaceuticals : Synthesis of protease inhibitors and kinase modulators.
  • Agrochemicals : Production of sulfonate-containing herbicides.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

2.1 Chemistry

In synthetic organic chemistry, Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate serves as an important intermediate for the synthesis of complex molecules. It participates in various chemical reactions including:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: Reduction of the sulfonate group can yield thiopyran derivatives using lithium aluminum hydride.
  • Substitution: The sulfonate group can be substituted by nucleophiles such as amines or thiols under basic conditions.

2.2 Biology

The compound has shown promise in biological research, particularly in enzyme mechanism studies and as a probe in biological assays. Its potential therapeutic properties include:

  • Antimicrobial Activity: Investigated for effectiveness against various pathogens.
  • Anticonvulsant Properties: Explored for use in treating seizure disorders.

2.3 Medicine

Tetrahydro-2H-thiopyran derivatives are being researched for their pharmacological potential, including applications as:

  • Analgesics
  • Anxiolytics
  • Antidepressants

A notable case study indicated that certain derivatives exhibit significant activity against herpesvirus infections, showcasing their potential as antiviral agents .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and serves as a reagent in various industrial processes. Its unique chemical properties make it valuable for:

  • Chemical Manufacturing: Used in the synthesis of other chemical compounds.
  • Reagent Development: Employed in developing new reagents for organic synthesis.

Case Studies

Case Study 1: Antimicrobial Activity

A study demonstrated that Tetrahydro-2H-thiopyran derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticonvulsant Research

Research focusing on the anticonvulsant properties of tetrahydrothiopyran compounds revealed that they modulate GABAergic activity, suggesting potential use in epilepsy treatment.

Mechanism of Action

The mechanism of action of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The sulfonate group is known to interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the thiopyran ring can participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate is unique due to the combination of the thiopyran ring and the sulfonate group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

1. Overview of the Compound

This compound is characterized by a thiopyran ring structure and a sulfonate group attached to an aromatic system. This unique combination provides distinct reactivity profiles and biological activities, making it a candidate for various therapeutic applications.

The synthesis of this compound typically involves the reaction of tetrahydro-2H-thiopyran-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis. The resulting product can be purified through recrystallization or column chromatography .

Key Synthetic Routes:

StepDescription
1Reaction of tetrahydro-2H-thiopyran-4-ol with sulfonyl chloride
2Use of pyridine or triethylamine as base
3Purification via recrystallization or chromatography

3.1 Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, indicating that this compound could significantly influence pharmacokinetics and drug interactions .

3.2 Antimicrobial Properties

Research indicates that derivatives of thiopyran compounds exhibit antimicrobial activity. In particular, studies have shown that certain thiopyran derivatives possess potent antibacterial effects against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis .

3.3 Anticonvulsant Activity

The compound has been investigated for its potential anticonvulsant properties. Related compounds in the thiopyran series have demonstrated efficacy in treating seizures, suggesting that this compound may also possess similar therapeutic potential .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The sulfonate group can engage in nucleophilic substitution reactions, while the thiopyran ring may participate in redox reactions, influencing various cellular pathways .

5.1 Case Study: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial activity of various thiopyran derivatives, several compounds were tested against Gram-positive bacteria. Notably, certain derivatives showed lower IC50 values than standard antibiotics like ampicillin, indicating strong antibacterial properties .

5.2 Case Study: Pharmacokinetic Studies

Pharmacokinetic assessments revealed that this compound has favorable bioavailability due to its ability to permeate biological membranes effectively. This characteristic makes it a promising candidate for further pharmacological studies aimed at optimizing drug formulations .

6. Conclusion

This compound exhibits diverse biological activities, including enzyme inhibition, antimicrobial effects, and potential anticonvulsant properties. Its unique chemical structure allows for significant interactions with biological systems, highlighting its importance in medicinal chemistry and pharmacology.

Further research is warranted to fully elucidate the compound’s mechanisms of action and therapeutic applications, particularly in drug development targeting specific diseases influenced by cytochrome P450 activity or microbial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate, and what key reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting tetrahydro-2H-thiopyran-4-ol with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran, using a base like triethylamine to scavenge HCl. Stoichiometric control (1:1 molar ratio) and low temperatures (0–5°C) minimize side reactions such as sulfonate hydrolysis or thiopyran oxidation. Yield optimization (typically 45–75%) requires rigorous exclusion of moisture and inert gas purging .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : 1^1H/13^13C NMR confirms sulfonate ester formation (e.g., aromatic proton signals at δ 7.6–7.8 ppm for the tosyl group). IR spectroscopy identifies S=O stretches (~1360 cm1^{-1} and ~1170 cm1^{-1}) and C-O-S vibrations (~970 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the thiopyran ring conformation (chair or boat) and hydrogen-bonding networks. For example, related sulfonate salts exhibit N–H⋯O hydrogen bonds (2.6–2.8 Å) between the sulfonate oxygen and amine hydrogens, forming [010] chains in monoclinic lattices (space group P21/nP2_1/n) .

Q. What are the typical applications of this compound in organic synthesis?

The sulfonate group acts as a leaving group in nucleophilic substitutions (e.g., forming C–S or C–O bonds) or as a protecting group for alcohols. Its thiopyran moiety can participate in cycloaddition or ring-opening reactions, enabling access to sulfur-containing heterocycles. It is also used to study steric and electronic effects in SN2 mechanisms due to the bulky thiopyran ring .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Challenges include handling high-resolution data with twinning or partial disorder in the thiopyran ring. SHELXL refines anisotropic displacement parameters and models hydrogen atoms using mixed independent/riding approaches. For example, in related structures, SHELXL’s least-squares matrix and restraints manage positional uncertainties in sulfonate oxygen atoms, achieving R1R_1 values < 0.05. The software’s robust handling of weak reflections (I>2σ(I)I > 2σ(I)) improves accuracy in hydrogen-bond geometry (bond angles ± 0.5°) .

Q. How do solvent choice and stoichiometry affect the formation of hydrogen-bonded networks in related sulfonate salts?

Polar aprotic solvents (e.g., ethanol-water mixtures) promote ionic interactions between sulfonate anions and protonated amines, as seen in 2-aminoanilinium 4-methylbenzenesulfonate. A 1:1 stoichiometry favors discrete N–H⋯O hydrogen bonds, while excess sulfonic acid leads to extended networks via bifurcated interactions. Solvent evaporation rate also influences crystal packing: slower evaporation yields larger crystals with defined P21/nP2_1/n symmetry, whereas rapid crystallization may result in polymorphic impurities .

Q. Are there discrepancies in reported synthetic yields, and how can they be resolved through mechanistic studies?

Yield variations (45–75%) arise from competing side reactions (e.g., sulfonate hydrolysis under acidic conditions). Kinetic studies using 1^1H NMR monitoring reveal that reaction completion requires >12 hours at 0°C. Mechanistic probes (isotopic labeling, Hammett plots) can clarify whether yield differences stem from steric hindrance (thiopyran’s axial substituents) or electronic effects (sulfonate’s electron-withdrawing nature). Optimized protocols use in situ FTIR to track sulfonyl chloride consumption .

Q. What strategies mitigate sulfur oxidation during storage or reactions?

  • Storage : Argon-atmosphere vials with desiccants (molecular sieves) prevent moisture-induced degradation.
  • Reactions : Chelating agents (e.g., EDTA) sequester trace metals that catalyze oxidation. Radical scavengers (e.g., BHT) suppress autoxidation of the thiopyran ring. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. Methodological Guidance

  • Crystallization : Use diffusion methods (layering hexane over a dichloromethane solution) to grow high-quality crystals for SCXRD.
  • Data Contradictions : Cross-validate NMR and X-ray results with computational methods (DFT for optimized geometries) to resolve ambiguities in bond lengths or torsion angles .

Properties

IUPAC Name

thian-4-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S2/c1-10-2-4-12(5-3-10)17(13,14)15-11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJWDLUJZROSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296946
Record name tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27999-97-9
Record name NSC112808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4.1 g (0.015 mole) of tetrahydro-4H-thiopyran-4-ol in 40 mL of pyridine, cooled in an ice bath, was added 2.90 g (0.15 mole) of 4-methylphenylsulfonyl chloride, and the reaction mixture was stirred at room temperature for 16 hours. The mixture was poured into a mixture of ice and water, and the whole extracted with diethyl ether. The organic phase was washed with water then with a 10% aqueous solution of sodium hydroxide, dried, and concentrated to give 5.8 g of product as an oil.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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